molecular formula C14H9Cl2NO2 B14698683 4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- CAS No. 20972-99-0

4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro-

Cat. No.: B14698683
CAS No.: 20972-99-0
M. Wt: 294.1 g/mol
InChI Key: SCRGSPXSQZBULT-UHFFFAOYSA-N
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Description

4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- is a chemical compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-dichloroaniline with salicylic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions such as nucleophilic substitution with halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for potential therapeutic uses.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- exerts its effects depends on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4H-1,3-Benzoxazin-4-one: The parent compound without the dichlorophenyl group.

    3-(3,4-Dichlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one: A positional isomer.

Uniqueness

The presence of the 3,4-dichlorophenyl group in 4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- imparts unique chemical and biological properties, potentially enhancing its activity or specificity compared to similar compounds.

Properties

CAS No.

20972-99-0

Molecular Formula

C14H9Cl2NO2

Molecular Weight

294.1 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C14H9Cl2NO2/c15-11-6-5-9(7-12(11)16)17-8-19-13-4-2-1-3-10(13)14(17)18/h1-7H,8H2

InChI Key

SCRGSPXSQZBULT-UHFFFAOYSA-N

Canonical SMILES

C1N(C(=O)C2=CC=CC=C2O1)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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